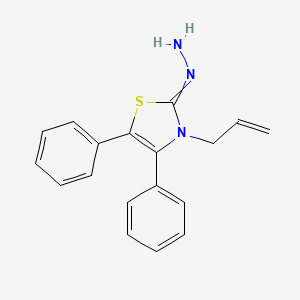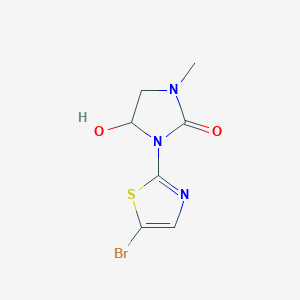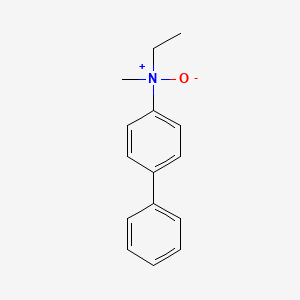
(1,1'-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a biphenyl structure with an amine group attached to one of the phenyl rings. The N-ethyl-N-methyl substitution on the amine group, along with the N-oxide functionality, adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction of Nitro Group: The nitro group in 4-nitrobiphenyl is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
N-Ethyl-N-Methyl Substitution: The amine group in 4-aminobiphenyl is alkylated using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride to produce N-ethyl-N-methyl-4-aminobiphenyl.
Oxidation to N-Oxide: The final step involves the oxidation of the N-ethyl-N-methyl-4-aminobiphenyl to its N-oxide form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functionality can be further oxidized to produce higher oxidation states.
Reduction: The N-oxide group can be reduced back to the amine form using reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Higher oxidation states of the N-oxide.
Reduction: N-ethyl-N-methyl-4-aminobiphenyl.
Substitution: Halogenated, nitrated, or sulfonated derivatives of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide functionality can participate in redox reactions, influencing the oxidative state of biological molecules. The biphenyl structure allows for interactions with hydrophobic regions of proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(1,1’-Biphenyl)-4-amine: Lacks the N-ethyl-N-methyl substitution and N-oxide functionality.
N-ethyl-N-methyl-4-aminobiphenyl: Lacks the N-oxide functionality.
4-Nitrobiphenyl: Contains a nitro group instead of an amine group.
Uniqueness
(1,1’-Biphenyl)-4-amine, N-ethyl-N-methyl-, N-oxide is unique due to the presence of both N-ethyl-N-methyl substitution and N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
67274-67-3 |
|---|---|
Fórmula molecular |
C15H17NO |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-4-phenylbenzeneamine oxide |
InChI |
InChI=1S/C15H17NO/c1-3-16(2,17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Clave InChI |
RVCGPTQTAZWXJH-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(C1=CC=C(C=C1)C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(2,5-dimethylphenyl)methyl]phosphonate](/img/structure/B14486523.png)

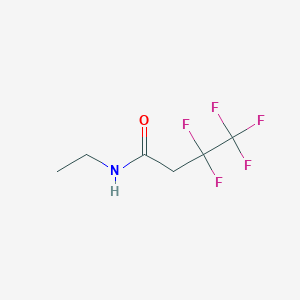

![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
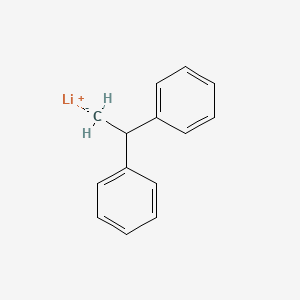


![1-[(S)-methylsulfinyl]naphthalene](/img/structure/B14486594.png)

![(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14486602.png)
